5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the class of thiazolidinediones and benzofuran derivatives. This compound is of significant interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties .
Preparation Methods
The synthesis of 5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out between a benzofuran derivative and a thiazolidinedione in the presence of an acid catalyst. The reaction conditions often include the use of acetic acid as a protonating agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran or thiazolidinedione moieties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets and pathways. It may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione include other thiazolidinediones and benzofuran derivatives. These compounds share structural similarities but may differ in their biological activities and specific applications. For instance, other thiazolidinediones like pioglitazone are well-known for their antidiabetic properties, while benzofuran derivatives like psoralen are used in the treatment of skin diseases .
Properties
CAS No. |
648450-73-1 |
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Molecular Formula |
C12H6FNO3S |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
5-[(2-fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H6FNO3S/c13-10-5-7-2-1-6(3-8(7)17-10)4-9-11(15)14-12(16)18-9/h1-5H,(H,14,15,16) |
InChI Key |
VRUPOBLKXUKQDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=C3C(=O)NC(=O)S3)OC(=C2)F |
Origin of Product |
United States |
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